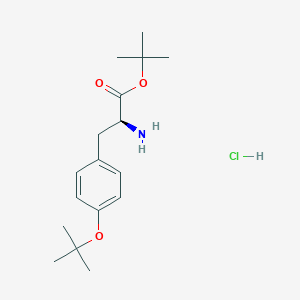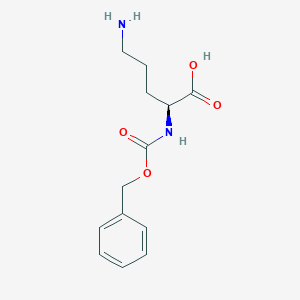
Z-Orn-OH
Overview
Description
Z-Orn-OH, also known as Nalpha-Benzyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the alpha-amino group of ornithine. This compound is commonly used in peptide synthesis and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Orn-OH typically involves the protection of the alpha-amino group of ornithine with a benzyloxycarbonyl (Z) group. The process begins with the formation of a copper complex of ornithine, followed by the introduction of the Z group. The reaction conditions often include the use of basic copper carbonate and sodium bicarbonate as alkaline factors. The reaction is conducted under heating and filtration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves scalable methods that ensure high yield and purityThe reaction is carried out in a controlled environment to maintain the stability and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Z-Orn-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The Z group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid and sodium hydroxide under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ornithine, such as oxo-ornithine, reduced ornithine, and substituted ornithine derivatives .
Scientific Research Applications
Z-Orn-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in cell signaling and enzyme activity modulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of bioactive peptides
Mechanism of Action
The mechanism of action of Z-Orn-OH involves its ability to inhibit the activity of certain enzymes or proteins. This inhibition affects various biological processes, including cell signaling pathways and enzyme activity. The compound’s molecular targets include specific enzymes involved in metabolic pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-OH: A derivative of glycine with a benzyloxycarbonyl protecting group.
Z-Hyp-OH: A derivative of hydroxyproline with a benzyloxycarbonyl protecting group.
Boc-Orn(Z)-OH: A derivative of ornithine with both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups.
Uniqueness
Z-Orn-OH is unique due to its specific structure, which includes the benzyloxycarbonyl protecting group attached to the alpha-amino group of ornithine. This structure provides stability and allows for selective reactions in peptide synthesis. Compared to other similar compounds, this compound offers distinct advantages in terms of reactivity and application in various fields .
Properties
IUPAC Name |
(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGRWJVRLNJIMR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426660 | |
| Record name | Cbz-L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2640-58-6 | |
| Record name | Cbz-L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



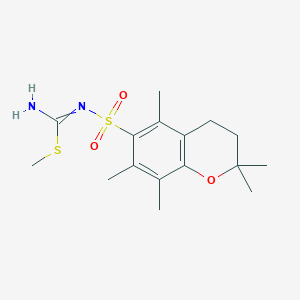
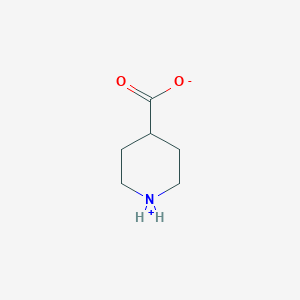
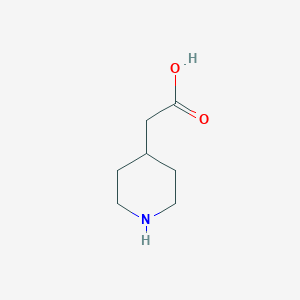

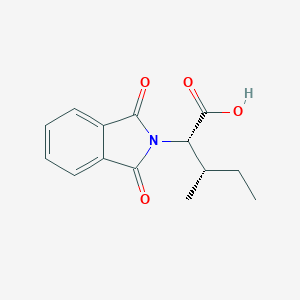
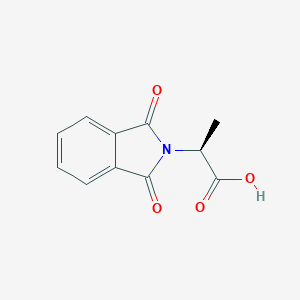
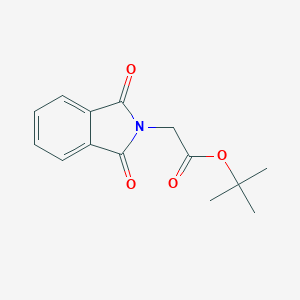


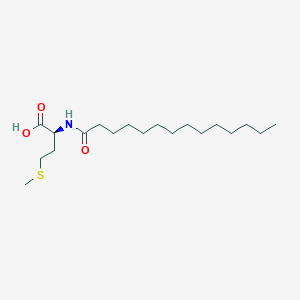
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)

